molecular formula C15H17NO2 B11614348 methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No.: B11614348
M. Wt: 243.30 g/mol
InChI Key: PBNPCLVYISOWED-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds with a structure consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form indoles. For this compound, the reaction involves the condensation of a suitable hydrazine with a ketone, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-9-3-5-13-11(7-9)12-8-10(15(17)18-2)4-6-14(12)16-13/h4,6,8-9,16H,3,5,7H2,1-2H3

InChI Key

PBNPCLVYISOWED-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)OC

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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